(E)-3,4'-Dinitrostilbene

Catalog No.
S3350851
CAS No.
27892-99-5
M.F
C14H10N2O4
M. Wt
270.24 g/mol
Availability
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(E)-3,4'-Dinitrostilbene

CAS Number

27892-99-5

Product Name

(E)-3,4'-Dinitrostilbene

IUPAC Name

1-nitro-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C14H10N2O4/c17-15(18)13-8-6-11(7-9-13)4-5-12-2-1-3-14(10-12)16(19)20/h1-10H/b5-4+

InChI Key

WMOGPQFWQAXCTI-SNAWJCMRSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

(E)-3,4'-Dinitrostilbene is an organic compound characterized by its molecular formula C14H10N2O4C_{14}H_{10}N_2O_4. It is a derivative of stilbene, featuring two nitro groups located at the 3 and 4' positions of the benzene rings. This compound is notable for its bright yellow color and is primarily used in the synthesis of dyes, fluorescent brighteners, and as an intermediate in various

  • Reduction: The nitro groups can be reduced to amino groups using reducing agents such as stannous chloride or hydrogen in the presence of a catalyst. This transformation yields 3,4'-diaminostilbene, which is valuable in dye synthesis.
  • Oxidation: The compound can be oxidized to form various nitro derivatives. Common oxidizing agents include potassium permanganate and manganese dioxide, which facilitate this reaction under acidic conditions.
  • Nucleophilic Substitution: The nitro groups are susceptible to nucleophilic attack, allowing for the formation of substituted derivatives when reacted with nucleophiles like amines or thiols under basic conditions.

The synthesis of (E)-3,4'-dinitrostilbene can be achieved through several methods:

  • Wittig Reaction: A common approach involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde in the presence of a base, followed by a Wittig reaction to form the stilbene structure.
  • Electrochemical Methods: Electroreduction of 4-nitrotoluene and 4,4'-dinitrobibenzyl has also been reported as an effective synthesis route, producing (E)-3,4'-dinitrostilbene with good yields under optimized conditions.
  • Industrial Production: In industrial settings, it is often produced via the oxidation of 4-nitrotoluene-2-sulfonic acid using oxidizing agents like sodium hypochlorite or oxygen in the presence of a catalyst.

(E)-3,4'-Dinitrostilbene finds applications across various fields:

  • Dyes and Pigments: It serves as an important intermediate in synthesizing dyes and fluorescent brighteners used in textiles and plastics.
  • Research: Its derivatives are explored for their potential biological activities and applications in medicinal chemistry.
  • Chemical Intermediates: It is utilized in organic synthesis for producing other chemical compounds due to its reactive nitro groups.

Studies have shown that (E)-3,4'-dinitrostilbene interacts with various molecular targets. Its nitro groups allow it to participate in redox reactions and nucleophilic substitutions, leading to diverse products. These interactions are crucial for understanding its biological activity and potential therapeutic uses. Further research is needed to explore these interactions comprehensively and their implications for drug development .

Several compounds share structural similarities with (E)-3,4'-dinitrostilbene. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4,4'-DiaminostilbeneContains two amino groupsDerived from reduction; used in dye applications
2,2'-DinitrostilbeneNitro groups at different positionsExhibits different reactivity compared to (E)-3,4'
4,4'-Dinitrostilbene-2,2'-disulfonic acidSulfonic acid groups addedUsed specifically for synthesizing fluorescent brighteners
(E)-StilbeneLacks nitro groupsBasic structure from which dinitrostilbenes derive

Uniqueness: (E)-3,4'-Dinitrostilbene is unique due to the specific positioning of its nitro groups at the 3 and 4' positions on the benzene rings. This configuration influences its reactivity profile significantly compared to other stilbene derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in both research and industrial applications .

Nitration-Based Approaches to Regioselective Stilbene Functionalization

Regioselective nitration remains a cornerstone for introducing nitro groups into aromatic systems. For (E)-3,4'-Dinitrostilbene, the nitration of stilbene derivatives using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture is a widely employed method. The reaction proceeds via electrophilic aromatic substitution, where the nitro group (NO₂⁺) targets electron-rich positions on the aromatic rings. The para and meta positions are typically favored, but the steric and electronic effects of substituents heavily influence regioselectivity.

Recent innovations leverage zeolite catalysts to enhance para selectivity. For instance, acidic zeolites with small pore sizes, such as ZSM-5, have been shown to direct nitration to the para position by restricting access to ortho sites. In one protocol, toluene nitration using concentrated HNO₃ and ZSM-5 yielded para-nitrotoluene with >90% selectivity, a principle extensible to stilbene systems. The zeolite’s microporous structure confines reactant orientation, favoring transition states that lead to para-substituted products.

Table 1: Comparison of Nitration Conditions for Stilbene Derivatives

Nitrating AgentCatalystTemperature (°C)Para Selectivity (%)
HNO₃/H₂SO₄None25–4060–70
HNO₃ (90–98%)ZSM-5 Zeolite70–9085–95
Acetyl NitrateTrifluoroacetic Acid0–2575–80

The use of acetyl nitrate in trifluoroacetic acid (TFA) further modulates regioselectivity. In such systems, the solvent’s low dielectric constant slows nitronium ion (NO₂⁺) formation, allowing alternative electrophilic species like nitronium trifluoroacetate to dominate. This shifts selectivity toward meta positions in certain substrates, though stilbenes predominantly yield para products due to conjugation stabilization.

Palladium-Catalyzed Cross-Coupling Strategies for Asymmetric Synthesis

Palladium-catalyzed cross-coupling reactions offer a versatile route to asymmetric stilbene derivatives. The Heck reaction, for instance, enables the coupling of aryl halides with alkenes to form trans-stilbenes. For (E)-3,4'-Dinitrostilbene, a Suzuki-Miyaura coupling between 3-nitrobenzene boronic acid and 4-bromonitrobenzene provides a stereocontrolled pathway.

Key to this approach is the choice of ligands and bases. Triphenylphosphine (PPh₃) ligands in tandem with potassium carbonate (K₂CO₃) facilitate oxidative addition and transmetallation steps, ensuring high yields (75–85%). Recent studies highlight the efficacy of Buchwald-Hartwig amination catalysts in suppressing homocoupling byproducts, a common issue in nitro-substituted systems.

Mechanistic Insights:

  • Oxidative Addition: Pd⁰ inserts into the C–Br bond of 4-bromonitrobenzene, forming a Pd(II) intermediate.
  • Transmetallation: The boronic acid transfers its aryl group to Pd(II).
  • Reductive Elimination: Pd(0) is regenerated, coupling the aryl groups to yield (E)-3,4'-Dinitrostilbene.

This method’s superiority lies in its tolerance for nitro groups, which are typically sensitive to reduction under cross-coupling conditions.

Solvent-Mediated Isomer Control in Stilbene Derivative Formation

The E/Z isomerism of stilbenes poses a significant challenge in synthesis. Polar aprotic solvents like dimethylformamide (DMF) stabilize the transition state for E-isomer formation through dipole-dipole interactions, favoring trans-configuration. Conversely, nonpolar solvents (e.g., toluene) permit free rotation about the C=C bond, leading to isomer mixtures.

Table 2: Solvent Effects on (E)-3,4'-Dinitrostilbene Isomer Ratio

SolventDielectric ConstantE:Z Ratio
DMF36.795:5
Acetic Acid6.280:20
Toluene2.465:35

In nitration reactions, trifluoroacetic acid (TFA) enhances E-selectivity by protonating intermediate carbocations, locking the trans-configuration. For example, nitration of stilbene in TFA at 0°C yielded 85% E-isomer, compared to 60% in acetic acid.

Comparative Analysis of Direct vs. Multi-Step Synthetic Pathways

Direct nitration offers simplicity but suffers from limited regiocontrol. Multi-step pathways, though labor-intensive, enable precise functionalization.

Direct Nitration:

  • Pros: Single-step, high throughput.
  • Cons: Poor meta/para selectivity (60–70%) without catalysts.

Multi-Step Synthesis:

  • Stilbene Formation: Suzuki coupling of nitro-substituted aryl halides.
  • Nitration: Targeted nitration using zeolite catalysts.
  • Pros: >90% regioselectivity, scalable.
  • Cons: Requires palladium catalysts and inert conditions.

Cost-Benefit Analysis:

ParameterDirect NitrationMulti-Step Synthesis
Yield (%)65–7580–90
Selectivity (%)60–7085–95
ScalabilityHighModerate

The multi-step approach is preferable for high-purity applications, while direct methods suit bulk production where minor impurities are tolerable.

Electrophilic Aromatic Substitution Dynamics in Polyaromatic Systems

Electrophilic aromatic substitution (EAS) in (E)-3,4'-dinitrostilbene is governed by the electron-withdrawing nature of nitro groups, which deactivate the aromatic rings toward electrophilic attack. The nitro substituents withdraw electron density via resonance and inductive effects, rendering the benzene rings less nucleophilic compared to unsubstituted analogs [1] [2]. In traditional EAS mechanisms, the reaction proceeds through a two-step process: (1) electrophile attack at a ring carbon to form a high-energy carbocation (sigma complex), followed by (2) deprotonation to restore aromaticity [1] [2]. For polyaromatic systems like (E)-3,4'-dinitrostilbene, the extended conjugation between the two phenyl rings introduces additional resonance stabilization, which modulates the stability of the sigma complex [3].

Notably, radical nitration pathways—observed in aprotic solvents or polluted urban atmospheres—offer an alternative route for nitro group introduction. These pathways involve metastable adducts of polycyclic aromatic hydrocarbons (PAHs) with nitrogen dioxide, leading to nonconventional substitution patterns [3]. For example, radical nitration of fluoranthene yields 1,2- and 1,3-dinitro isomers, diverging from the meta selectivity typical of electrophilic nitration [3]. In (E)-3,4'-dinitrostilbene, such radical mechanisms may compete with classical EAS under specific conditions, though the electron-deficient nature of the system favors ionic pathways in polar solvents [3] [4].

Steric and Electronic Effects on Nitration Position Selectivity

The regioselectivity of nitration in (E)-3,4'-dinitrostilbene is dictated by a balance of electronic activation and steric hindrance. Nitro groups are strong meta-directing substituents due to their electron-withdrawing resonance effects, which polarize the aromatic ring to favor electrophile attack at positions ortho and para to the nitro group [1] [2]. However, in polyaromatic systems, steric interactions between substituents and the incoming electrophile can override electronic preferences. For instance, in 1,3-dinitrobenzene, further nitration occurs predominantly at the 5-position (meta to both nitro groups) to minimize steric clashes [4].

Computational studies using density functional theory (DFT) reveal that the energy difference between transition states leading to ortho, meta, and para isomers is often less than 2 kcal/mol, making selectivity highly sensitive to reaction conditions [4]. In (E)-3,4'-dinitrostilbene, the planar geometry of the trans double bond minimizes steric hindrance between the nitro groups, allowing electronic effects to dominate. However, introducing bulky substituents or employing solvents with low dielectric constants can shift selectivity toward sterically accessible positions [3] [4]. For example, nitration in carbon tetrachloride (CCl₄) promotes radical pathways that yield unconventional substitution patterns, whereas sulfuric acid media favor classical meta-selective electrophilic nitration [3].

Transition State Analysis for Trans/Cis Isomerization Processes

The trans-to-cis isomerization of (E)-3,4'-dinitrostilbene involves rotation around the central double bond, a process governed by the energy barrier at the transition state (TS). Multi-state n-electron valence state perturbation theory (MS-NEVPT2) calculations identify a network of conical intersections (CIs) and intersystem crossings (ISCs) that mediate photoisomerization [5]. Upon S₁ excitation, the molecule undergoes ultrafast relaxation through a quinoid intermediate, followed by intersystem crossing to triplet states (T₂ and T₁) before decaying to the ground state (S₀) [5].

The energy barrier for rotation is influenced by the nitro groups’ electron-withdrawing effects, which stabilize the planar transition state through conjugation with the stilbene backbone. In the trans isomer, the nitro groups adopt a coplanar arrangement with the aromatic rings, maximizing resonance stabilization. Conversely, cis isomerization disrupts this conjugation, raising the energy of the TS by approximately 12 kcal/mol [5]. Notably, solvent polarity modulates the isomerization kinetics: polar solvents stabilize charge-separated resonance forms, lowering the TS energy and accelerating isomerization [5].

XLogP3

3.8

Other CAS

51042-51-4

Dates

Modify: 2023-07-26

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